1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a fused bicyclic system (spiro[4.5]decane) with a thione group at position 2 and substituents at positions 1 and 2. The 4-methoxybenzoyl group at position 1 introduces electron-donating methoxy functionality, while the phenyl group at position 3 contributes aromaticity.
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-26-18-12-10-17(11-13-18)20(25)24-21(27)19(16-8-4-2-5-9-16)23-22(24)14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWUIWVHVJIDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The next step involves the introduction of the methoxybenzoyl group through an acylation reaction. This can be accomplished by reacting the spirocyclic intermediate with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Addition of the Phenyl Group: The final step involves the addition of the phenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a phenyl halide in the presence of a suitable catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reduction reactions can convert the thione group to a thiol or sulfide. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl or phenyl groups. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), amines (e.g., aniline), organometallic compounds (e.g., Grignard reagents)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry research.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science, catalysis, and polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the compound’s spirocyclic structure allows for unique interactions with biological macromolecules, influencing their activity and stability.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogs primarily in the substituents on the benzoyl and aryl groups. Key structural analogs include:
Key Observations :
Physicochemical Properties
Biological Activity
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound belonging to the class of diazaspiro compounds. Characterized by its unique spirocyclic structure, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C23H24N2O2S
- Molecular Weight : 392.5 g/mol
- CAS Number : 899917-82-9
Structure
The compound features a spirocyclic structure with both diaza and thione functionalities, which are critical for its biological activity. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents.
Case Study: Antifungal Activity
In vitro studies have demonstrated that derivatives of diazaspiro compounds can effectively inhibit the growth of Candida albicans and other pathogenic fungi. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against Candida parapsilosis, comparable to established antifungal agents like ketoconazole .
Anticancer Potential
The anticancer properties of this compound are also under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The proposed mechanism involves interaction with cellular targets such as enzymes and receptors, leading to alterations in cell cycle regulation and apoptosis. This interaction may inhibit cancer cell proliferation and promote cell death .
Biochemical Interactions
The compound's biological activity is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been noted to inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Cell Signaling Modulation : The compound can alter gene expression related to apoptosis and cell cycle control .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Reaction of 4-methoxybenzoyl chloride with appropriate amines.
- Cyclization under controlled conditions to yield the final product.
Industrial Relevance
Due to its potential applications in pharmaceuticals, this compound is being explored for industrial production methods that optimize yield and purity using advanced techniques like high-performance liquid chromatography (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
